Methantheline bromide

Pharmacodynamics Clinical Pharmacology Anticholinergic Agents

Methantheline bromide delivers a pharmacodynamic profile unmatched by generic antimuscarinics: combined peripheral muscarinic antagonism with significant ganglionic blockade—a dual mechanism not replicated by atropine or propantheline. Head-to-head clinical data confirm effects that are both stronger and longer-lasting, supported by a precise salivary reduction EC50 of 5.5 ng/mL for dose-response calibration. Its quaternary ammonium structure minimizes CNS penetration, ensuring peripheral selectivity. Validated binding affinities (logKI) across all human M1–M5 receptor subtypes enable direct cross-study comparisons in functional assays. Sourced for preclinical research in overactive bladder, hyperhidrosis, and autonomic ganglion pharmacology.

Molecular Formula C21H26BrNO3
Molecular Weight 420.3 g/mol
CAS No. 53-46-3
Cat. No. B1676367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethantheline bromide
CAS53-46-3
SynonymsMethantheline Bromide;  Banthine;  Dixamone bromide;  Methanthelinium bromide;  Frenogastrico;  Asabaine;  dixamon;  bromide methantheline;  methantheline bromide;  Vagantin; 
Molecular FormulaC21H26BrNO3
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]
InChIInChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1
InChIKeyPQMWYJDJHJQZDE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methantheline Bromide (CAS 53-46-3): Baseline Profile for Procurement and Research Selection


Methantheline bromide (CAS 53-46-3) is a synthetic quaternary ammonium antimuscarinic agent, first approved by the FDA in 1951 . It functions primarily as a competitive antagonist at muscarinic acetylcholine receptors [1]. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system-related side effects compared to tertiary amine anticholinergics [2]. This physicochemical property is a foundational differentiator for applications where peripheral selectivity is paramount.

Why In-Class Substitution of Methantheline Bromide with Atropine or Propantheline Is Scientifically Invalid


The antimuscarinic drug class is highly heterogeneous in terms of receptor subtype selectivity, ganglionic versus postganglionic activity, and pharmacokinetic profile. Methantheline bromide cannot be generically substituted with other antimuscarinics, such as atropine or propantheline, due to quantifiable differences in these critical parameters. Specifically, methantheline exhibits a distinct dual mechanism involving significant ganglionic blockade in addition to its peripheral muscarinic antagonism, a profile not shared equally across all class members [1]. Furthermore, direct comparative clinical data demonstrate that methantheline's pharmacodynamic (PD) effects are both stronger and longer-lasting than those of atropine, which is a direct consequence of its unique pharmacokinetic (PK) and receptor-binding properties [2].

Methantheline Bromide: A Quantitative Comparator Guide for Evidence-Based Procurement


Superior Duration and Magnitude of Antimuscarinic Effect vs. Atropine

In a randomized, controlled, head-to-head clinical study in healthy subjects (N=12), the antimuscarinic effects of methantheline bromide (100 mg) were directly compared to those of atropine sulfate (1.0 mg). The study found that the effects of methantheline were both stronger in magnitude and persisted longer than those of atropine [1].

Pharmacodynamics Clinical Pharmacology Anticholinergic Agents

Precise In Vitro Binding Affinities (logKI) at All Human Muscarinic Receptor Subtypes (M1-M5)

A 2018 study precisely characterized methantheline bromide's binding affinity (logKI) at all five human muscarinic acetylcholine receptor subtypes (hM1-hM5) in comparison to the classical antagonist N-methylscopolamine (NMS) [1]. The data show subtype-specific binding with affinities ranging from logKI 8.25 to 8.71.

Receptor Pharmacology Binding Affinity Muscarinic Receptors

Defined Pharmacokinetic Profile for Predicting Onset and Duration of Action

Clinical pharmacokinetic (PK) analysis revealed methantheline's absorption and elimination parameters. Following a 100 mg oral dose, it reached a maximum plasma concentration (Cmax) of approximately 25 ng/mL after 2.5-3 hours and was eliminated with an apparent half-life of approximately 2 hours [1].

Pharmacokinetics Bioavailability ADME

Dual Mechanism of Action: Ganglionic Blockade vs. Pure Muscarinic Antagonists

Methantheline bromide is distinguished from many other antimuscarinics by its significant action at autonomic ganglia, where it blocks nicotinic acetylcholine receptors in addition to its peripheral muscarinic effects [1]. This dual mechanism provides a broader inhibition of parasympathetic neurotransmission.

Mechanism of Action Autonomic Ganglia Nicotinic Receptors

Optimal Application Scenarios for Methantheline Bromide Based on Verified Evidence


Clinical Research Requiring a Long-Acting, Potent Peripheral Antimuscarinic Agent

For clinical studies investigating conditions like overactive bladder syndrome or hyperhidrosis, methantheline bromide offers a validated option with a longer duration of action and stronger effect than atropine, as demonstrated in direct head-to-head trials [1]. Its well-defined EC50 for reducing salivation (5.5 ng/mL) provides a reliable PD marker for dose-response studies [1].

Receptor Pharmacology Studies Requiring Validated Subtype Binding Data

Researchers conducting in vitro studies on human muscarinic receptor subtypes (M1-M5) can utilize methantheline bromide as a reference antagonist with precisely characterized binding affinities (logKI values) across all five subtypes [2]. This dataset enables direct comparisons and supports the interpretation of functional assays.

Investigating the Role of Autonomic Ganglionic Transmission

Methantheline bromide is a valuable tool for investigating the physiological and pharmacological roles of autonomic ganglia due to its dual mechanism of action, which includes significant ganglionic blockade [3]. This is a key point of differentiation from classical muscarinic antagonists like atropine, which act primarily at the postganglionic junction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methantheline bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.